molecular formula C15H23NO2 B14841210 2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine

2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine

Cat. No.: B14841210
M. Wt: 249.35 g/mol
InChI Key: SMDMHVZAGWWKQR-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine is an organic compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound is characterized by its unique structure, which includes tert-butoxy, cyclopropoxy, and isopropyl groups attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2-tert-butyl-4,6-dichloropyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with isopropyl magnesium bromide to introduce the isopropyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-4-cyclopropoxy-6-isopropylpyridine stands out due to its combination of tert-butoxy, cyclopropoxy, and isopropyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-6-propan-2-ylpyridine

InChI

InChI=1S/C15H23NO2/c1-10(2)13-8-12(17-11-6-7-11)9-14(16-13)18-15(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

SMDMHVZAGWWKQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=C1)OC2CC2)OC(C)(C)C

Origin of Product

United States

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